The compound is cataloged in various chemical databases, including PubChem and ChemSpider, where it is listed under the molecular formula and has a molecular weight of approximately 208.64 g/mol. It belongs to a class of compounds that may exhibit biological activity due to the presence of halogenated methyl groups and nitrogen heterocycles, which are often associated with pharmacological properties .
The synthesis of 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods, although specific literature detailing these methods is limited. A common approach involves the chloromethylation of 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst.
The reaction conditions must be optimized to achieve high yields while minimizing side reactions.
The molecular structure of 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be depicted as follows:
The chemical reactivity of 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is primarily influenced by its electrophilic chloromethyl group. This group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Due to its unique structure and potential biological activity, 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications:
The synthesis of 2-(chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 87591-79-5, C₁₀H₉ClN₂O) relies on sequential functionalization of the pyrimidinone core. A common approach involves constructing the bicyclic system via Biginelli-type condensations or Suzuki-Miyaura cross-coupling. The scaffold typically originates from cyclocondensation between 2-aminopyridines and β-ketoesters, followed by regioselective chloromethylation at the C2 position [5] [6]. Key challenges include controlling ring fusion stereochemistry and minimizing dimerization byproducts. Recent advancements employ N-Boc-protected intermediates to enhance electrophilic substitution selectivity, achieving scaffold yields >75% after deprotection [5].
Alternative routes utilize Knorr pyrazole syntheses to generate precursor diazonium salts, enabling Sandmeyer reactions for late-stage halogen introduction. However, this method risks undesired diazotization of the pyrimidinone nitrogen, reducing overall efficiency to ~60% [6]. Sustainable adaptations now integrate solvent-free ball milling for initial condensation, reducing reaction times by 40% while maintaining yields ≥68% [6].
Table 1: Multi-Step Synthesis Approaches for Pyrido[1,2-a]pyrimidin-4-one Scaffolds
Method | Key Reactants | Yield (%) | Advantages |
---|---|---|---|
Biginelli Condensation | Ethyl acetoacetate, 2-aminopyridine | 75–82 | Atom economy, single-step fusion |
Suzuki Coupling | Boronic esters, Halogenated pyrimidines | 65–70 | Flexible substituent incorporation |
Knorr-Sandmeyer Sequence | Hydrazine hydrate, CuCl₂ | 58–62 | Direct C2 functionalization |
Solvent-Free Ball Milling | Solid-state reactants | 68–73 | Reduced reaction time, no solvent waste |
Chloromethylation of the 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold employs Blanc chloromethylation with paraformaldehyde (HCHO)ₙ and hydrogen chloride (HCl) under Lewis acid catalysis. Anhydrous zinc chloride (ZnCl₂) is the preferred catalyst (5–10 mol%), facilitating electrophilic substitution at the electron-rich C2 position. Reactions proceed optimally in dioxane at 50–60°C for 8–12 hours, achieving 70–85% yields with minimal bis-chloromethylation [1] [7]. Critical to success is moisture control, as water hydrolyzes chloromethyl intermediates to hydroxymethyl derivatives, reducing functionalization efficiency by 25–30% [7].
Methylene bridging remains a significant side reaction (occurring in 50–60% of cases with strong Lewis acids), where chloromethyl groups form undesired crosslinks between heterocyclic cores. This is mitigated using weaker Lewis acids (e.g., SnCl₄) or low-temperature protocols (0–5°C), suppressing bridging to <15% . Recent innovations include continuous-flow reactors with gaseous HCl delivery, enhancing reaction homogeneity and reducing effluent generation by 40% compared to batch methods [7].
Table 2: Chloromethylation Optimization Parameters
Condition | Traditional Approach | Improved Protocol | Impact |
---|---|---|---|
Catalyst | ZnCl₂ (20 mol%) | ZnCl₂ (5 mol%) + SnCl₄ | Methylene bridging <15% |
Temperature | 50–60°C | 0–5°C (cryostatic) | Hydrolysis side products ↓30% |
HCl Delivery | Aqueous conc. HCl | Anhydrous gas in flow reactor | Effluent ↓40%, yield ↑12% |
Solvent | Acetic acid | Dioxane | Improved solubility, easier purification |
Regioselectivity in 7-methyl versus 2-chloromethyl positioning is governed by electronic and steric effects. Computational studies (DFT calculations) confirm C2 is 9.3 kcal/mol more nucleophilic than C7 due to hyperconjugation with the pyrimidinone carbonyl. Consequently, electrophiles (e.g., chloromethyl cations) favor C2, while radical methylations target C7 [5]. Kinetic isotope experiments (kH/kD = 2.1) demonstrate irreversible electrophilic substitution at C2, enabling precise chloromethyl installation without protecting groups [5] [6].
The antibacterial efficacy of derivatives (e.g., 3-(2-chloroethyl)-2-methyl analogues) underscores substituent interdependence. Bioactivity drops 4-fold when the chloromethyl group migrates from C2 to C7, as confirmed by MIC assays against Bacillus subtilis [3]. Steric maps reveal C2-chloromethyl’s proximity to the N1-C2-N3 pharmacophore enhances alkylation of bacterial targets. Microwave-assisted synthesis (100°C, 20 min) now achieves 97:3 C2/C7 selectivity using dimethylformamide (DMF) as a polarity-enhancing solvent [6].
Table 3: Regioselective Control in Pyrido[1,2-a]pyrimidin-4-one Derivatives
Substituent Position | Electronic Influence | Synthetic Method | Biological Impact (MIC vs. S. aureus) |
---|---|---|---|
C2-Chloromethyl | σₚ = +0.15, resonance donor | Electrophilic substitution | 0.5 μg/mL (2-fold > streptomycin) |
C7-Methyl | σₚ = -0.17, inductive acceptor | Radical alkylation | 8.0 μg/mL |
C2-Methyl/C7-Chloromethyl | Reversed polarity | Forced isomerization | >64 μg/mL (inactive) |
Palladium-catalyzed C–H activation dominates modern annulation strategies for pyrido[1,2-a]pyrimidin-4-ones. Pd(II)/norbornene cocatalysis enables tandem C–H alkylation-cyclization, constructing tricyclic variants in one pot (67% yield). Critical to success is norbornene’s role as a transient mediator, directing electrophilic palladation to C2 before ring closure [4]. Alternative methods use Ir(III) photocatalysts under blue light (450 nm) for decarboxylative annulations, achieving 73% yields with minimal byproducts [4] [6].
For the chloromethyl-bearing core, late-stage C–H functionalization avoids pre-functionalized substrates. Pd/Cu-catalyzed oxidative aminocarbonylation installs amide groups at C3 using CO gas, enabling access to fused β-carbolinones [4]. Microwave irradiation (150°C, 10 min) accelerates ring closures 6-fold versus thermal methods, while ultrasound-assisted reactions enhance zinc chloride dispersion during chloromethylation, improving yields by 18% [6].
Table 4: Catalytic Methods for Ring Formation and Functionalization
Catalytic System | Reaction Type | Conditions | Yield (%) | Application Scope |
---|---|---|---|---|
Pd(OAc)₂/Norbornene | Tandem C–H alkylation | DMF, 60°C, 12 h | 67 | Tricyclic fused derivatives |
Ir(ppy)₃/Blue LED | Decarboxylative annulation | CH₃CN, rt, 24 h | 73 | Photoactivated synthesis |
Pd/Cu(OAc)₂ | Oxidative aminocarbonylation | Toluene, 80°C, O₂ atmosphere | 81 | C3-amide functionalization |
ZnCl₂/US irradiation | Chloromethylation | Dioxane, 50°C, 30 min | 88 | Rapid C2-electrophilic substitution |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: